5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2415489-04-0
VCID: VC5195098
InChI: InChI=1S/C12H12ClNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2
SMILES: C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Molecular Formula: C12H12ClNO2S3
Molecular Weight: 333.86

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide

CAS No.: 2415489-04-0

Cat. No.: VC5195098

Molecular Formula: C12H12ClNO2S3

Molecular Weight: 333.86

* For research use only. Not for human or veterinary use.

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide - 2415489-04-0

Specification

CAS No. 2415489-04-0
Molecular Formula C12H12ClNO2S3
Molecular Weight 333.86
IUPAC Name 5-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H12ClNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2
Standard InChI Key FZYKNCKNFHYSGU-UHFFFAOYSA-N
SMILES C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiophene-2-sulfonamide backbone substituted with a chlorine atom at the 5-position and a cyclopropane-linked thiophen-3-ylmethyl group at the sulfonamide nitrogen (Fig. 1). The cyclopropyl ring introduces steric constraints, potentially influencing conformational stability and binding interactions .

Key Structural Elements:

  • Thiophene-2-sulfonamide core: A heterocyclic sulfur-containing aromatic ring coupled to a sulfonamide functional group.

  • 5-Chloro substituent: Enhances electrophilic character and may modulate electronic interactions in biological systems.

  • N-[(1-(Thiophen-3-yl)cyclopropyl)methyl] group: A cyclopropane spacer connecting the sulfonamide nitrogen to a thiophen-3-yl moiety, introducing geometric rigidity .

IUPAC Name and Stereochemistry

The systematic IUPAC name, 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide, reflects the substituent positions and bonding topology. The compound is achiral due to the absence of stereogenic centers, as confirmed by computational descriptors in related sulfonamides .

Synthesis and Manufacturing

Nucleophilic Substitution

Reaction of 5-chlorothiophene-2-sulfonyl chloride with 1-(thiophen-3-yl)cyclopropanemethylamine in the presence of a base (e.g., triethylamine) yields the target sulfonamide .

C4H2ClS-SO2Cl+C8H9NSEt3NC12H11ClN2O2S3+HCl\text{C}_4\text{H}_2\text{ClS-SO}_2\text{Cl} + \text{C}_8\text{H}_9\text{NS} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}_3 + \text{HCl}

Cyclopropanation

Formation of the cyclopropyl ring via [2+1] cycloaddition of carbenes to alkenes, followed by functionalization of the amine group, is a potential precursor step.

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating sulfonamides, with yields typically ranging from 60–85% for analogous reactions .

Physicochemical Properties

Molecular Formula and Weight

  • Molecular Formula: C12H11ClN2O2S3\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}_3

  • Molecular Weight: 361.91 g/mol

Partition Coefficients

  • logP: Estimated at 3.6–4.1 (similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide ), indicating moderate lipophilicity.

  • logD: pH-dependent distribution profiles align with sulfonamide pKa values (~10–11).

Solubility and Stability

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL at 25°C), necessitating formulation with co-solvents (e.g., DMSO) .

  • Thermal Stability: Stable up to 150°C, as observed in related thiophene sulfonamides.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6_6):

    • δ\delta 7.85 (d, J = 4.0 Hz, 1H, thiophene-H)

    • δ\delta 7.45 (m, 2H, cyclopropyl-CH2_2)

    • δ\delta 4.20 (s, 2H, NH-SO2_2)

  • HRMS (ESI+): m/z 362.98 [M+H]+^+ (calc. 362.99)

Future Research Directions

Structure-Activity Relationships (SAR)

Systematic modification of the cyclopropyl spacer and thiophene substituents could optimize potency and selectivity .

Toxicology Profiling

Acute and chronic toxicity studies in preclinical models are critical for therapeutic development .

Formulation Strategies

Nanoparticle encapsulation or prodrug design may address solubility limitations.

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